N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core fused with a pyridine-methyl group and a sulfanyl-acetamide side chain. The 3-chlorophenyl substituent enhances lipophilicity and may influence target binding, while the pyridinylmethyl group could contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-14-5-3-7-15(11-14)24-19(27)13-29-20-17-8-4-9-18(17)26(21(28)25-20)12-16-6-1-2-10-23-16/h1-3,5-7,10-11H,4,8-9,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIFVPGSDDCJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloroaniline, pyridine derivatives, and cyclopenta[d]pyrimidine intermediates. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-up: Adapting laboratory-scale reactions to industrial-scale processes.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the chlorophenyl or pyridine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signaling pathways or metabolic pathways affected by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound shares key structural motifs with other sulfanyl acetamide derivatives (Table 1). Computational similarity metrics, such as Tanimoto and Dice indices, are often used to quantify molecular similarity. For example, cyclopenta[d]pyrimidinone derivatives exhibit structural overlap with thieno[3,2-d]pyrimidinones, differing primarily in the fused ring system (cyclopentane vs. thiophene) .
Table 1: Structural Comparison of Selected Compounds
Bioactivity and Target Interactions
- Bioactivity Clustering: Compounds with similar sulfanyl-acetamide scaffolds often cluster into groups with related bioactivity profiles. For example, thieno-pyrimidinone derivatives (e.g., ) show antiproliferative activity, while cyclopenta-pyrimidinones (e.g., the target compound) may target kinases or proteases due to their extended π-systems .
- Target Specificity : The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, whereas the 4-chlorophenyl variant in ’s compound interacts with polar residues due to its para-substitution .
Physicochemical Properties
- Lipophilicity : The pyridinylmethyl group in the target compound increases solubility compared to purely aromatic analogs (e.g., ’s 2,3-dichlorophenyl derivative) .
- Conformational Stability: Intramolecular hydrogen bonds (e.g., N—H⋯N in ) stabilize folded conformations, a feature shared with the target compound’s cyclopenta[d]pyrimidinone core .
Research Findings and Implications
- Synthetic Accessibility: The cyclopenta[d]pyrimidinone scaffold requires multi-step synthesis involving cyclocondensation and sulfanyl coupling, whereas thieno-pyrimidinones are synthesized via thiophene ring annulation .
- Bioactivity Trends: Compounds with fused ring systems (e.g., cyclopenta or thieno) exhibit higher bioactivity than non-fused analogs, likely due to enhanced rigidity and target complementarity .
- Lumping Strategy : Organic compounds with similar structures (e.g., sulfanyl acetamides) are often "lumped" in computational models to predict shared properties, though substituent effects (e.g., chloro vs. trifluoromethyl) necessitate careful validation .
Biological Activity
N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, especially focusing on its anticancer and antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes a chlorophenyl group and a cyclopenta[d]pyrimidine moiety linked via a sulfanyl group. This unique arrangement contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of cyclopenta[d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.
These results suggest that the compound may have selective cytotoxic effects on cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound's derivatives have been evaluated for antimicrobial activity. A study focused on the synthesis of substituted compounds demonstrated promising results against Mycobacterium tuberculosis, indicating potential use as anti-tubercular agents.
The low IC50 values indicate strong inhibitory effects on bacterial growth, making these compounds candidates for further development as antibacterial agents.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The structural features may disrupt bacterial cell wall synthesis or function.
Case Studies
Several case studies have reported the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A series of cyclopenta[d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties against various cell lines. Results indicated that structural modifications could enhance potency.
- Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
